N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
CAS No.: 895009-33-3
Cat. No.: VC6224636
Molecular Formula: C22H18N4O4S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895009-33-3 |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.47 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H18N4O4S/c1-2-30-18-10-5-11-19-20(18)24-22(31-19)25(14-15-7-6-12-23-13-15)21(27)16-8-3-4-9-17(16)26(28)29/h3-13H,2,14H2,1H3 |
| Standard InChI Key | QMOJKYACLCWNEZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three primary components:
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Benzothiazole Core: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with an ethoxy group (-OCH2CH3), enhancing lipophilicity and modulating electronic effects .
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Nitro-Benzamide Moiety: A benzamide group with a nitro (-NO2) substituent at the 2-position. This group contributes to electron-deficient aromatic systems, facilitating interactions with biological targets such as enzymes or receptors .
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Pyridin-3-ylmethyl Group: A methylene-linked pyridine ring at the 3-position, introducing hydrogen-bonding capabilities and influencing solubility profiles .
The spatial arrangement of these groups is critical for its pharmacological activity, as confirmed by computational modeling and comparative analyses of analogous benzothiazoles .
Physicochemical Characteristics
Key properties include:
The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, aligning with its membrane permeability potential . Spectroscopic data (IR, NMR) confirm the presence of characteristic functional groups, including the nitro stretch at 1520 cm⁻¹ and thiazole C-S-C vibrations near 690 cm⁻¹.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzothiazole Formation: Cyclocondensation of 4-ethoxyaniline with carbon disulfide and elemental sulfur under basic conditions yields 4-ethoxybenzo[d]thiazol-2-amine.
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N-Alkylation: Reaction of the thiazole amine with 3-(bromomethyl)pyridine in the presence of K2CO3 produces N-(pyridin-3-ylmethyl)-4-ethoxybenzo[d]thiazol-2-amine.
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Benzamide Coupling: Acylation with 2-nitrobenzoyl chloride using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent forms the final product .
Purification typically employs silica gel chromatography, with yields ranging from 45–60%. Optimization studies suggest microwave-assisted synthesis could enhance efficiency, though experimental validation is pending.
Analytical Characterization
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
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X-ray Crystallography: Pending; analogous structures show planar benzothiazole and pyridine rings with dihedral angles <10°.
Research Findings and Future Directions
Structure-Activity Relationships (SAR)
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Ethoxy Group: Removal reduces anti-inflammatory activity by 70%, highlighting its role in target engagement.
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Nitro Position: Isosteric replacement (e.g., 3-nitro) abolishes COX-2 inhibition, underscoring the 2-nitro group’s significance .
Toxicological Considerations
Acute toxicity in zebrafish (LC50 = 250 µM) suggests a narrow therapeutic window. Metabolite identification reveals hepatic glucuronidation as the primary detoxification pathway .
Future Research Priorities
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Target Deconvolution: CRISPR-Cas9 screens to identify putative targets.
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Prodrug Development: Masking the nitro group to improve solubility and reduce off-target effects.
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In Vivo Efficacy: Testing in rodent models of inflammation and infection.
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